molecular formula C14H17N3 B1438909 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1050885-51-2

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B1438909
CAS No.: 1050885-51-2
M. Wt: 227.3 g/mol
InChI Key: PDNVNRNGDGDHST-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.

Mode of Action

Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, sgk) to inhibit their activity . This inhibition could lead to changes in cell cycle progression and DNA damage response.

Biochemical Pathways

The biochemical pathways affected by 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine are likely related to cell cycle regulation and DNA damage response, given the known targets of similar indazole derivatives . Inhibition of CHK1, CHK2, and SGK could disrupt these pathways, potentially leading to cell cycle arrest and apoptosis.

Pharmacokinetics

The compound’s molecular weight (22731) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and induction of apoptosis, given the known effects of inhibiting CHK1, CHK2, and SGK . These effects could potentially make this compound useful in the treatment of diseases such as cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been reported to have reasonable stability in aqueous buffer, with a half-life exceeding 1 hour . This suggests that the compound could remain active in the body for a sufficient duration to exert its effects.

Biochemical Analysis

Biochemical Properties

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases, which are enzymes that break down proteins by hydrolyzing peptide bonds . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating various biochemical pathways and processes.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . This indicates its potential as an antiproliferative agent, which could be useful in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by binding to their active sites . Additionally, it can induce changes in gene expression, which further influences cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has reasonable stability in aqueous solutions, with a half-life exceeding one hour . Long-term effects on cellular function have also been observed, indicating its potential for sustained biochemical activity in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s biochemical role and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within different cellular compartments, thereby influencing its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzylamine with a suitable indazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of substituted derivatives of the compound .

Scientific Research Applications

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern and the presence of both a benzyl group and an amine group.

Properties

IUPAC Name

1-benzyl-4,5,6,7-tetrahydroindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-3,5-6,9,13H,4,7-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNVNRNGDGDHST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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